molecular formula C21H24N8O5 B12293904 N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid CAS No. 751-44-0

N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid

Katalognummer: B12293904
CAS-Nummer: 751-44-0
Molekulargewicht: 468.5 g/mol
InChI-Schlüssel: PDZWMZKEQIIYKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid: is a synthetic compound known for its significant role in various scientific fields, including chemistry, biology, and medicine. This compound is structurally related to folic acid and is often studied for its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of 2,4-diamino-6-pteridinylmethylamine with 4-aminobenzoic acid, followed by the attachment of the glutamic acid moiety. The reaction conditions often require the use of coupling agents such as carbodiimides or uronium salts to facilitate the formation of amide bonds .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes rigorous purification steps such as crystallization or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pteridine derivatives, while reduction can lead to the formation of reduced pteridine compounds .

Wissenschaftliche Forschungsanwendungen

N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the analysis of folic acid derivatives and related compounds.

    Biology: The compound is studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Research focuses on its potential use in cancer treatment due to its structural similarity to folic acid, which is essential for DNA synthesis and repair.

    Industry: It is used in the development of pharmaceuticals and as a standard in quality control processes.

Wirkmechanismus

The mechanism of action of N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid involves its interaction with cellular enzymes and receptors. The compound can inhibit the activity of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate, a form of folic acid required for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA synthesis and cell division, making it a potential candidate for cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

751-44-0

Molekularformel

C21H24N8O5

Molekulargewicht

468.5 g/mol

IUPAC-Name

2-[[4-[1-(2,4-diaminopteridin-6-yl)ethyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H24N8O5/c1-10(14-9-24-18-16(25-14)17(22)27-21(23)28-18)29(2)12-5-3-11(4-6-12)19(32)26-13(20(33)34)7-8-15(30)31/h3-6,9-10,13H,7-8H2,1-2H3,(H,26,32)(H,30,31)(H,33,34)(H4,22,23,24,27,28)

InChI-Schlüssel

PDZWMZKEQIIYKL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CN=C2C(=N1)C(=NC(=N2)N)N)N(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.